molecular formula C23H24N4O4 B3310938 N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946232-77-5

N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3310938
CAS No.: 946232-77-5
M. Wt: 420.5 g/mol
InChI Key: BKUIMBHKFIAGQI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused to an indole core, with a 2,5-dimethoxyphenyl acetamide substituent. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-14(2)22-25-26-23(31-22)19-11-15-7-5-6-8-18(15)27(19)13-21(28)24-17-12-16(29-3)9-10-20(17)30-4/h5-12,14H,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUIMBHKFIAGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the indole moiety. One common method involves the ortho-acylation of a dimethoxyphenyl compound with acetic anhydride in the presence of polyphosphoric acid . The resulting intermediate is then reacted with an indole derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound features a complex structure that includes:

  • A 2,5-dimethoxyphenyl group : Known for its potential psychoactive properties.
  • An oxadiazole moiety : Often associated with biological activity, particularly in antimicrobial and anti-inflammatory applications.
  • An indole structure : Commonly found in many biologically active compounds, including neurotransmitters.

Psychoactive Research

Research indicates that compounds similar to this compound may exhibit psychoactive effects. These effects are primarily due to the indole structure which is known to interact with serotonin receptors.

Antimicrobial Activity

The oxadiazole component has been linked to antimicrobial properties. Studies have shown that oxadiazoles can inhibit the growth of various bacteria and fungi. This makes compounds containing this moiety potential candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Research into similar compounds has suggested potential anti-inflammatory effects. The ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Cancer Research

Some derivatives of indole have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy as an anticancer agent.

Case Study 1: Psychoactive Effects

A study published in the Journal of Psychopharmacology investigated the effects of similar compounds on serotonin receptor activity. Results indicated significant binding affinity to the 5-HT2A receptor, suggesting potential for use in therapeutic settings for mood disorders.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment published in Antibiotics, derivatives of oxadiazole were tested against common pathogens. The results showed that compounds with an oxadiazole ring exhibited higher antibacterial activity compared to standard antibiotics.

Case Study 3: Anti-inflammatory Mechanisms

Research featured in Phytotherapy Research explored the anti-inflammatory properties of indole derivatives. The study concluded that these compounds could reduce inflammation markers significantly in vitro.

Comparative Data Table

Application AreaCompound TypeObserved EffectsReferences
Psychoactive ResearchIndole derivativesSerotonin receptor modulation[Journal of Psychopharmacology]
Antimicrobial ActivityOxadiazole-containing compoundsInhibition of bacterial growth[Antibiotics]
Anti-inflammatory PropertiesIndole derivativesReduction of inflammation markers[Phytotherapy Research]
Cancer ResearchIndole derivativesInduction of apoptosis in cancer cells[Cancer Research Journal]

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Modifications : The propan-2-yl group in the target compound provides steric bulk and lipophilicity, contrasting with sulfonyl () or sulfanyl () groups, which introduce polarity or metabolic susceptibility .
  • Indole Modifications : The 3-formyl group in ’s compound introduces an electrophilic site for further derivatization, absent in the target compound .

Physicochemical Property Analysis

Available data from structural analogs suggest trends in physicochemical behavior:

Compound Name Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Spectral Features
N-(2,5-Dimethylphenyl)-... () 306.4 1 2 IR: 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O)
Target Compound (Inferred) ~400 (estimated) 1 5–6 Likely IR: ~1670 cm⁻¹ (C=O), NMR: δ 5.3–5.5 (OCH2)
2-(4-((Naphthalen-1-yloxy)methyl)... () ~404 (HRMS data) 1 4 ¹H NMR: δ 5.38 (–NCH2CO–), 8.36 (triazole)

Key Insights :

  • The target compound’s methoxy groups and oxadiazole ring likely result in moderate lipophilicity (logP ~2–3), balancing solubility and membrane permeability.
  • Sulfonyl-containing analogs () exhibit higher polarity, which may reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide (CAS No. 946232-77-5) is a synthetic organic compound with a complex molecular structure that includes a dimethoxyphenyl group, an oxadiazole ring, and an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC23H24N4O4
Molecular Weight420.46 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C23H24N4O4/c1-14(2)22...
LogP4.3589

Anticancer Properties

Research indicates that compounds containing oxadiazole and indole moieties often exhibit significant anticancer activity. A study on similar compounds showed that derivatives of oxadiazole demonstrated moderate cytotoxicity against various cancer cell lines. For instance, one compound from a related series exhibited an IC50 value of approximately 9.4 µM against a panel of 11 tumor cell lines, suggesting potential for further development in cancer therapeutics .

The biological activity of this compound may involve the inhibition of key enzymes or receptors involved in cell proliferation and survival. This compound may act by modulating signaling pathways critical to tumor growth and survival, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, compounds with similar structures have been studied for antimicrobial activities. The presence of the oxadiazole ring is often associated with enhanced biological activity against various pathogens. While specific data on this compound's antimicrobial efficacy is limited, the structural features suggest potential for such activity .

Study on Oxadiazole Derivatives

In a study focusing on the synthesis and biological evaluation of novel oxadiazole derivatives, several compounds were tested for their cytotoxic effects. The results indicated that modifications to the oxadiazole ring significantly impacted biological activity. Compounds with higher lipophilicity and specific substituents exhibited enhanced anticancer properties .

Structure–Activity Relationship (SAR)

A thorough SAR analysis revealed that the presence of both the indole and oxadiazole moieties is crucial for the observed biological activities. Variations in substituents on these rings can lead to significant changes in potency and selectivity against different cancer cell lines .

Q & A

Q. Critical Conditions :

  • Base Selection : Triethylamine ensures deprotonation and facilitates nucleophilic substitution .
  • Reaction Time : Extended reflux (~4 hours) ensures complete conversion.
  • Solvent-Free Recrystallization : Pet-ether minimizes impurities and enhances crystallinity .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • 1H NMR : Assign protons based on splitting patterns (e.g., indole H-5’ at δ 7.04 ppm as a triplet, J = 7.2 Hz; oxadiazole CH2 at δ 3.43 ppm as a singlet) .
  • EIMS : Confirm molecular ion peaks (e.g., m/z 189 for oxadiazole fragments) and fragmentation pathways (e.g., loss of CO or CH2 groups) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. Common Pitfalls :

  • Incomplete Acylation : Characterized by unreacted indole NH peaks in NMR. Mitigate by increasing chloroacetyl chloride stoichiometry (1.2–1.5 eq.) .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected peaks in 1H NMR) during structural elucidation?

Methodological Answer:
Approaches :

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish indole H-2’ from methoxy protons) .

Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to suppress solvent interference in NOESY experiments.

Comparative Analysis : Cross-reference with analogous compounds (e.g., N-substituted acetamides with oxadiazole motifs) to validate peak assignments .

Case Study :
A δ 4.16 ppm singlet initially misassigned as NHNH2 was corrected to an exchangeable indole NH via D2O shake tests .

Advanced: How should one design in vitro assays to evaluate this compound’s enzyme inhibitory potential?

Methodological Answer:
Assay Design :

Target Selection : Prioritize enzymes structurally similar to the compound’s pharmacophores (e.g., lipoxygenase for oxadiazole-containing inhibitors) .

Kinetic Analysis : Use a spectrophotometric assay (e.g., monitoring linoleic acid oxidation at 234 nm for lipoxygenase inhibition) .

Control Experiments : Include known inhibitors (e.g., nordihydroguaiaretic acid) and blank reactions to validate assay conditions .

Q. Data Interpretation :

  • IC50 Calculation : Fit dose-response curves (e.g., 10–100 μM range) using nonlinear regression (GraphPad Prism) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., isopropyl vs. phenyl on oxadiazole) with potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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